molecular formula C12H15NO2 B13946545 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone CAS No. 53207-51-5

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

Cat. No.: B13946545
CAS No.: 53207-51-5
M. Wt: 205.25 g/mol
InChI Key: RJNBGHNHTZUKQP-UHFFFAOYSA-N
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Description

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone is a synthetic compound of significant interest in medicinal chemistry research, built upon the privileged 1,2,3,4-tetrahydroquinoline scaffold . This core structure is prevalent in a myriad of biologically active natural products and pharmaceuticals, known to confer a wide range of properties including antibacterial, antifungal, anticancer, and antiviral activities . The 4-quinolinone (or 4-quinolone) moiety, in particular, is a fundamental pharmacophore in a major class of antibacterial agents, which function by targeting bacterial type II topoisomerases, DNA gyrase and topoisomerase IV . By converting these enzymes into cellular toxins that fragment the bacterial chromosome, these compounds exert potent bactericidal effects . Beyond antimicrobial applications, the 1,2,3,4-tetrahydroquinoline nucleus is a key structural component in investigational compounds being evaluated for the treatment of cancer, HIV, Alzheimer's disease, and as inhibitors of targets like cholesterol ester transfer protein (CETP) . The specific methoxy and dimethyl substitutions on this molecule make it a valuable intermediate for structure-activity relationship (SAR) studies and a promising candidate for probing new mechanisms of action in diverse therapeutic areas . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

53207-51-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

7-methoxy-1,3-dimethyl-2,3-dihydroquinolin-4-one

InChI

InChI=1S/C12H15NO2/c1-8-7-13(2)11-6-9(15-3)4-5-10(11)12(8)14/h4-6,8H,7H2,1-3H3

InChI Key

RJNBGHNHTZUKQP-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C2=C(C1=O)C=CC(=C2)OC)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Quinolinone Derivatives

The synthesis of quinolinone derivatives, including 1,3-dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone, typically involves:

These approaches are well-documented in the literature and are often executed in tandem or domino sequences to improve efficiency and yields.

Domino and Tandem Reaction Approaches

A comprehensive review of recent literature highlights several domino reaction types for synthesizing 1,2,3,4-tetrahydroquinolines and related quinolinones:

These domino methods are advantageous for their simplicity, high atom economy, and potential for scale-up.

Borrowing Hydrogen Methodology Using Manganese Catalysts

A recent innovative method involves the borrowing hydrogen strategy for synthesizing 1,2,3,4-tetrahydroquinolines, which can be adapted for the title compound:

  • Starting materials: 2-aminobenzyl alcohols and simple secondary alcohols.
  • Catalyst: Manganese(I) PN3 pincer complex.
  • Reaction type: One-pot cascade involving dehydrogenation, condensation, and hydrogenation steps.
  • Byproduct: Water only, making this an atom-efficient and green method.
  • Advantages: No external reducing agents needed, selective formation of tetrahydroquinoline derivatives.

This method could be tailored to introduce methyl and methoxy substituents by selecting appropriate alcohols and aminobenzyl alcohol derivatives.

Specific Synthetic Route for 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone

Based on the available data and analogous syntheses, the preparation typically proceeds as follows:

Reaction Conditions and Yields from Literature

Step Conditions Yield (%) Notes
Condensation Acid catalysis (e.g., HCl, p-TsOH), reflux 70-85 Formation of quinolinone intermediate
Cyclization Thermal or metal catalysis (Pd, Fe catalysts) 60-90 Intramolecular ring closure
Reduction Catalytic hydrogenation (Pd/C, H2) or LAH 75-90 Conversion to tetrahydroquinolinone
Demethylation (if needed) BBr3 in DCM, room temperature ~38 Selective demethylation to hydroxy derivatives (side method)

Yields vary depending on substrate purity, catalyst efficiency, and reaction scale.

Mechanistic Insights

  • Condensation and cyclization: The amino group attacks the carbonyl carbon, forming an imine intermediate that cyclizes under acidic or thermal conditions to the quinolinone ring.
  • Reduction: The carbonyl group at the 4-position is reduced to a secondary alcohol or fully hydrogenated, saturating the ring partially to tetrahydroquinolinone.
  • Borrowing hydrogen mechanism: The catalyst temporarily removes hydrogen from the alcohol, enabling condensation with the amine, then returns hydrogen to reduce the intermediate imine to the tetrahydroquinoline.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Condensation + Acid Cyclization 2-Aminobenzaldehyde, methyl ketone, acid catalyst Straightforward, well-established Requires multiple steps
Domino/Tandem Reactions Reduction/oxidation agents, acid/base catalysts High atom economy, efficient May need optimization for yields
Borrowing Hydrogen Catalysis Manganese PN3 pincer catalyst, secondary alcohols Green, no external reductants Catalyst availability, scope
Catalytic Hydrogenation Pd/C, H2 or LAH High yield, selective reduction Requires hydrogen source

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone to its corresponding tetrahydroquinoline derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinolinone derivatives with altered functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties between 1,3-dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone and analogous compounds:

Compound Name Substituents/Modifications Molecular Weight Key Spectral Data (NMR/IR) Synthesis Highlights Biological Relevance (if reported)
1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone 1,3-dimethyl; 7-methoxy; 4-ketone ~233.3 g/mol Not explicitly reported (predicted δ ~2.3–2.6 ppm for methyl; ~3.8 ppm for methoxy) Likely via alkylation/methoxylation of tetrahydroquinoline precursors Potential CNS or antimicrobial activity (inferred from analogs)
2-Methyl-5,6,7,8-tetrahydroquinolin-4-one (MJM170) 2-methyl; 4-ketone 163.2 g/mol LC-MS (M+H: 164.1); NMR: δ 2.4 (s, 3H, Me) Cyclocondensation (Schemes 1–2) Anticancer lead candidate
Methyl 3-methyl-5,8-dioxo-7-(phenylamino)-1-(thiophen-2-yl)-5,8-dihydroisoquinoline-4-carboxylate (5e) Thiophene; phenylamino; ester 404.4 g/mol IR: 1699 cm⁻¹ (C=O ester); 1H-NMR: δ 7.73 (N-H) Aniline coupling under reflux Not reported
6-Amino-1-(2-(dimethylamino)ethyl)-8-fluoro-3,4-dihydroquinolin-2(1H)-one (25) 6-amino; 8-fluoro; dimethylaminoethyl 295.3 g/mol 1H-NMR: δ 6.5 (s, aromatic); MS: [M+H]+ = 296.1 Hydrogenation with Pd/C catalyst Neuropharmacological applications
7-Methoxy-1,2,3,4-tetrahydroquinoline hydrochloride 7-methoxy; no 4-ketone; hydrochloride salt 199.7 g/mol Not reported Acidic purification (column chromatography) Likely intermediate for drug synthesis

Key Observations

Substituent Effects on Reactivity: The 1,3-dimethyl and 7-methoxy groups in the target compound likely enhance steric hindrance and electron-donating effects compared to simpler analogs like MJM170 . This may reduce electrophilic substitution reactivity but improve metabolic stability. Thiophene- and phenylamino-substituted derivatives (e.g., 5e) exhibit distinct IR profiles (1671 cm⁻¹ for quinone C=O) due to extended conjugation , whereas the target compound’s methoxy group contributes to a characteristic δ ~3.8 ppm singlet in 1H-NMR.

Synthetic Methodologies: Hydrogenation and Pd/C-catalyzed reductions are common for dihydroquinolinones (e.g., compound 25) , whereas the target compound may require selective methoxylation via nucleophilic substitution or Mitsunobu reactions.

Biological Implications: Amino- and fluoro-substituted analogs (e.g., compound 25) are prioritized for CNS targets due to improved blood-brain barrier penetration . The target compound’s methoxy group may confer antioxidant or antimicrobial properties, as seen in structurally related natural products .

Biological Activity

1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone (often abbreviated as DMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

DMQ belongs to the class of tetrahydroquinoline derivatives, characterized by a fused bicyclic structure. Its chemical formula is C11H15N1O2C_{11}H_{15}N_{1}O_{2}, with a molecular weight of approximately 189.25 g/mol. The presence of the methoxy group at the 7-position contributes to its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that DMQ exhibits notable antimicrobial properties. It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that DMQ can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL depending on the bacterial strain tested .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli2
Bacillus subtilis1.5

Anticancer Activity

DMQ has also been evaluated for its anticancer properties. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways and the modulation of cell cycle regulators .

Neuroprotective Effects

The compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. It acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine biosynthesis. This inhibition may lead to decreased levels of norepinephrine and could be beneficial in conditions characterized by excessive adrenergic activity .

Study on Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial efficacy of DMQ against multi-drug resistant strains. The results indicated that DMQ not only inhibited bacterial growth but also reduced biofilm formation by Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms .

Neuroprotective Mechanism Investigation

In another investigation focused on neuroprotection, DMQ was administered to animal models subjected to oxidative stress. The findings revealed that DMQ significantly reduced markers of oxidative damage in neuronal tissues and improved cognitive function as assessed by behavioral tests .

Q & A

Q. What are the fundamental synthetic approaches for 1,3-Dimethyl-7-methoxy-1,2,3,4-tetrahydro-4-quinolinone?

The synthesis typically involves multi-step protocols, including:

  • Reduction and functionalization : LiAlH₄ in THF followed by SOCl₂ in CHCl₃ for intermediate formation .
  • Nucleophilic substitution : Bromoketones reacting with hydroxyl-containing precursors under basic conditions to form ether linkages .
  • Cyclization : Acid- or base-catalyzed isomerization of substituted 2′-aminochalcones to form the tetrahydroquinolinone core . Key considerations: Solvent polarity, temperature control (reflux vs. room temperature), and stoichiometric ratios significantly impact yield.

Q. How is structural characterization optimally performed for this compound?

A combination of techniques ensures accurate identification:

  • Spectroscopy : ¹H/¹³C NMR for functional group analysis and stereochemical assignment .
  • X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .
  • Mass spectrometry : Confirms molecular weight and fragmentation patterns.
  • Melting point analysis : Cross-referenced with literature values (e.g., 233–237°C for analogous 7-hydroxy derivatives) .

Advanced Research Questions

Q. What methodologies exist for optimizing regioselectivity in nucleophilic substitutions during synthesis?

Regioselectivity is controlled by:

  • Electronic directing groups : Methoxy groups at position 7 enhance electrophilicity at specific quinoline ring positions .
  • Solvent effects : Polar aprotic solvents (e.g., acetonitrile) favor SN2 mechanisms .
  • Catalytic systems : Microwave-assisted reactions with InCl₃ reduce reaction time (5 minutes vs. hours) and improve yield (63%→82%) .

Q. How can researchers address contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and control groups.
  • Structural analogs : Compare activity of 7-methoxy derivatives with 7-chloro or 7-hydroxy variants to isolate substituent effects .
  • Purity validation : Use HPLC to detect impurities (2.4–5.6% in dihydroquinolinone esters) that may skew results .

Q. What advanced techniques resolve stereochemical uncertainties in dihydroquinolinone derivatives?

  • Chiral chromatography : Separates enantiomers for bioactivity testing.
  • NOESY NMR : Identifies spatial proximity of protons to confirm ring puckering .
  • Density Functional Theory (DFT) : Predicts stable conformers and validates crystallographic data .

Q. What catalytic systems enhance reaction efficiency in dihydroquinolinone syntheses?

  • Microwave irradiation : Accelerates cyclization (e.g., 5 minutes vs. 12 hours) .
  • Lewis acids : InCl₃ improves yield in chalcone isomerization .
  • Green chemistry approaches : Triethyl methanetricarboxylate minimizes toxic byproducts .

Q. How do structural modifications influence pharmacokinetic properties?

  • Methoxy groups : Increase lipophilicity (logP) and blood-brain barrier penetration.
  • Hydrogen bond donors : The 4-quinolinone carbonyl enhances binding to enzyme active sites (e.g., kinase inhibition) .
  • Substituent position : 7-Methoxy vs. 6-methoxy alters metabolic stability in hepatic microsomal assays .

Q. What strategies mitigate impurity formation during large-scale synthesis?

  • Water control : Anhydrous conditions prevent hydrolysis of intermediates .
  • Purification protocols : Column chromatography with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) .
  • Process analytical technology (PAT) : Real-time HPLC monitoring detects side products early .

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